molecular formula C19H15FO2 B6375180 4-(3-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261894-42-1

4-(3-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375180
CAS No.: 1261894-42-1
M. Wt: 294.3 g/mol
InChI Key: HUUMQWLANLECMN-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position of a phenyl ring (meta-substitution relative to the benzyloxy linkage) (Fig. 1). Its molecular formula is C₁₉H₁₅FO₂, with a molecular weight of 298.33 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMQWLANLECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684574
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-42-1
Record name [1,1′-Biphenyl]-4-ol, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorine atom is introduced into the aromatic ring. The benzyloxy group can be added via a Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Benzyloxy Substitutions

4-(4-Benzyloxyphenyl)-2-fluorophenol
  • Key Difference : The benzyloxy group is para-substituted on the phenyl ring instead of meta, altering electronic distribution and steric interactions.
  • Molecular Formula : C₁₉H₁₅FO₂ (same as target compound).
  • Relevance : Positional isomerism may influence binding affinity in biological systems, as para-substitution often enhances planarity and intermolecular interactions compared to meta-substitution .
4-Benzyloxy-2,6-difluorophenylboronic Acid
  • Structure : Contains a boronic acid group and two fluorine atoms at the 2- and 6-positions.
  • Molecular Formula : C₁₃H₁₁BF₂O₃.
  • Application : Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. The additional fluorine atoms increase electrophilicity, enhancing reactivity compared to the target compound .
1-(3-Benzyloxyphenyl)-2,2,2-trifluoroethylamine
  • Structure: Replaces the phenol group with an amine and adds a trifluoromethyl group.
  • Molecular Formula: C₁₅H₁₄F₃NO.
  • Pharmacological Relevance: The trifluoromethyl group improves metabolic stability and lipophilicity, making this compound more suitable for CNS-targeting drugs than the phenolic target .

Fluorophenol Derivatives

4-(2,3-Difluorophenyl)-2-fluorophenol
  • Structure: Two fluorine atoms on the phenyl ring (2- and 3-positions) and a phenol group.
  • Molecular Formula : C₁₂H₇F₃O.
  • Electronic Effects : Increased electron-withdrawing effects from multiple fluorines may reduce pKa (enhancing acidity) compared to the target compound .
4-(4-Benzyl-1-piperazino)-2-fluorophenol
  • Structure: Incorporates a piperazino group instead of a benzyloxy-substituted phenyl ring.
  • Molecular Formula : C₁₇H₁₉FN₂O.

Pyrimidine and Heterocyclic Derivatives

6-(3-Benzyloxyphenyl)-4-(trifluoromethyl)pyrimidine (DV022)
  • Structure : Pyrimidine core with trifluoromethyl and benzyloxyphenyl groups.
  • Molecular Formula : C₁₉H₁₅F₃N₂O₂.
  • Application : The trifluoromethyl group and heterocyclic core enhance binding to hydrophobic enzyme pockets, common in kinase inhibitors .
BETP [4-(3-Benzyloxyphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine]
  • Structure : Ethylsulfonyl and trifluoromethyl groups on a pyrimidine ring.
  • Pharmacological Role : Acts as a positive allosteric modulator (PAM) of GLP-1R, demonstrating the significance of sulfonyl groups in enhancing receptor binding .

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
4-(3-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ 298.33 Phenol, benzyloxy, fluorine Potential allosteric modulator
4-(4-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ 298.33 Phenol, benzyloxy (para), fluorine Structural isomer for SAR studies
4-Benzyloxy-2,6-difluorophenylboronic acid C₁₃H₁₁BF₂O₃ 280.04 Boronic acid, difluorophenyl Suzuki coupling reagent
BETP C₁₉H₁₅F₃N₂O₂S 416.39 Pyrimidine, ethylsulfonyl GLP-1R PAM

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